molecular formula C18H19NO4 B13563200 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid CAS No. 17191-48-9

2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid

Cat. No.: B13563200
CAS No.: 17191-48-9
M. Wt: 313.3 g/mol
InChI Key: CSDULTGTPASESO-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) group at the α-amino position and a 4-methylphenyl (p-tolyl) substituent at the β-carbon. The Cbz group is a widely used protecting group in peptide synthesis, offering stability under basic and nucleophilic conditions while being removable via hydrogenolysis or acidic hydrolysis. This compound is structurally related to phenylalanine derivatives but modified for specialized applications in medicinal chemistry and materials science .

Properties

CAS No.

17191-48-9

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)

InChI Key

CSDULTGTPASESO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid typically involves the protection of amino acids. . The reaction conditions often include the use of solvents like dichloromethane and reagents such as benzyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino acid from unwanted reactions, allowing for selective modifications. This protection is crucial in peptide synthesis, where the compound acts as a precursor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of functionalized propanoic acid derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, protective groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Protecting Group Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid (Target) Cbz 4-methylphenyl C₁₈H₁₉NO₄ 313.35 Hydrophobic; used in peptide synthesis and as a building block for bioactive molecules .
3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid Cbz 4-methoxyphenyl C₁₈H₁₉NO₅ 329.35 Enhanced solubility due to methoxy group; potential for hydrogen bonding .
3-{[(tert-Butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid (Boc) Boc 4-methoxyphenyl C₁₆H₂₁NO₅ 307.34 Acid-labile protecting group; suitable for orthogonal protection strategies .
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid Cbz Cyano C₁₂H₁₂N₂O₄ 248.23 Polar nitrile group; may act as a metabolic precursor or enzyme inhibitor .
3-{[2-(4-Chlorophenyl)acetylamino}-3-(4-tert-butylphenyl)propanoic acid None 4-chlorophenyl, 4-tert-butylphenyl C₂₁H₂₃ClNO₃ 372.87 Bulky substituents; potential for targeting hydrophobic binding pockets .
(S)-2-Amino-3-(4-bromophenyl)propanoic acid None 4-bromophenyl C₉H₁₀BrNO₂ 244.09 Unprotected amino acid; halogenated aromatic group for halogen bonding .

Key Observations:

Protecting Group Stability :

  • The Cbz group (as in the target compound) is stable under basic conditions but requires harsh methods (e.g., H₂/Pd) for removal. In contrast, the Boc group (e.g., in Entry 3) is acid-labile, enabling orthogonal deprotection strategies .
  • Unprotected analogs (Entries 5–6) are directly bioactive but lack synthetic versatility .

Substituent Effects: Hydrophobicity: The 4-methylphenyl group (Target) increases lipophilicity compared to methoxy (Entry 2) or cyano (Entry 4) derivatives, impacting membrane permeability in drug design .

Biological Relevance: Compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (Entry 2 analogs) exhibit structure-dependent anticancer activity, suggesting that aryl substituent modifications could modulate bioactivity . Halogenated derivatives (Entry 6) are valuable in radiopharmaceuticals due to their ability to participate in halogen bonding .

Safety and Handling :

  • Cbz-protected compounds (e.g., Target, Entry 4) are classified as skin/eye irritants and require careful handling to avoid respiratory exposure .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, also known by its IUPAC name (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.34776 g/mol
  • CAS Number : 49759-60-6

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. Inhibiting MAOs can enhance levels of neurotransmitters like serotonin and dopamine, which may have implications for treating depression and neurodegenerative diseases .
  • Binding Affinity : The presence of benzyloxy groups enhances the compound's binding affinity to target proteins, potentially increasing its efficacy as a therapeutic agent.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

  • Inhibition Studies : Research indicates that this compound can inhibit MAO-B with an IC₅₀ value in the low micromolar range. This suggests a strong potential for use in treating conditions related to monoamine dysfunction .
  • Cell Viability Tests : In vitro toxicity studies conducted on Vero cells demonstrated that the compound is relatively non-toxic at concentrations below 100 μg/mL, indicating a favorable safety profile for potential therapeutic use .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing effectiveness in scavenging reactive oxygen species (ROS), which could be beneficial in preventing oxidative stress-related damage in cells .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct differences in biological activity and reactivity:

Compound NameStructural FeaturesBiological ActivityIC₅₀ (µM)
This compoundBenzyloxy groupsMAO-B inhibitorLow micromolar
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acidFewer substituentsWeaker MAO-B inhibitionHigher IC₅₀
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-benzyloxyphenyl)propanoic acidAdditional benzyloxy groupEnhanced binding affinityLower IC₅₀

Case Studies

  • Neuroprotective Effects : A study investigated the protective effects of the compound against neurotoxic agents in neuronal cell lines. Results indicated that treatment with this compound significantly reduced cell death caused by oxidative stress .
  • Therapeutic Applications : Clinical trials are ongoing to evaluate the efficacy of this compound in treating neurodegenerative diseases such as Parkinson's disease. Preliminary findings suggest improved motor function and reduced symptoms in animal models treated with the compound .

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